4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile
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Overview
Description
4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile is an organic compound that features a benzonitrile core substituted with tert-butyldimethylsilanyloxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyldimethylsilanyloxy)-3,5-dimethylbenzonitrile typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole in a solvent like N,N-dimethylformamide (DMF). The reaction is carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other substituents.
Substitution: The tert-butyldimethylsilanyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor to pharmaceuticals or agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(tert-butyldimethylsilanyloxy)-3,5-dimethylbenzonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can participate in various chemical reactions. The tert-butyldimethylsilanyloxy group provides steric protection, influencing the compound’s reactivity and stability. The nitrile group can engage in interactions with enzymes or receptors, affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyldimethylsilyloxy)phenylboronic acid: This compound shares the tert-butyldimethylsilyloxy group but has a boronic acid moiety instead of a nitrile group.
4-tert-Butyldimethylsiloxy-1-butanol: Similar in having the tert-butyldimethylsiloxy group, but with a different core structure and functional groups.
Uniqueness
4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile is unique due to its combination of a benzonitrile core with tert-butyldimethylsilanyloxy and dimethyl substituents. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H23NOSi |
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Molecular Weight |
261.43 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C15H23NOSi/c1-11-8-13(10-16)9-12(2)14(11)17-18(6,7)15(3,4)5/h8-9H,1-7H3 |
InChI Key |
UJMKJBNUZIEAKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O[Si](C)(C)C(C)(C)C)C)C#N |
Origin of Product |
United States |
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